Scientific Field: Organic chemistry and catalysis.
Application Summary: Iron acetylacetonate (Fe(acac)₃) serves as a versatile catalyst in various organic syntheses. Its applications range from hydrogen atom transfer to cross-coupling reactions and as a Lewis acid. Consequently, the exceptional utility of Fe(acac)₃ has been demonstrated in several total syntheses .
Experimental Methods:Reaction Conditions: Fe(acac)₃ is typically used as a homogeneous catalyst in solution.
Substrate Selection: Researchers choose appropriate substrates based on the desired reaction type (e.g., hydrogenation, isomerization, coupling).
Reaction Setup: Fe(acac)₃ is added to the reaction mixture, along with other reagents.
Temperature and Time: Reaction conditions (temperature, time) are optimized for specific transformations.
Scientific Field: Polymer chemistry and materials science.
Application Summary: Fe(acac)₃ is employed in the synthesis of functional polymers. It acts as a catalyst for polymerization reactions, leading to well-defined polymer structures.
Experimental Methods:Polymerization Reactions: Fe(acac)₃ is added to monomers (e.g., styrene, acrylates) to initiate polymerization.
Controlled Polymerization: Fe(acac)₃ allows for controlled/living polymerization techniques (e.g., ATRP, RAFT).
Iron acetylacetone, specifically iron(III) acetylacetonate, is a coordination compound with the formula . It is commonly known as tris(acetylacetonato)iron(III) and is characterized by its red, air-stable solid form that is soluble in nonpolar organic solvents. This compound features acetylacetonate ligands, which are bidentate, meaning they can form two bonds with the iron center, creating a stable chelate structure. Iron acetylacetonate is notable for its applications in catalysis and material synthesis due to its unique electronic properties and reactivity .
These reactions highlight its versatility as a catalyst in various organic transformations.
Iron acetylacetonate can be synthesized through several methods:
These methods are relatively straightforward and yield good quantities of the product.
Iron acetylacetonate finds extensive applications across various fields:
Its high purity and stability under normal conditions make it valuable for industrial applications.
Interaction studies involving iron acetylacetonate primarily focus on its catalytic properties and reactivity with various substrates. Research indicates that it can effectively facilitate reactions that involve complexation with organic molecules, enhancing reaction rates and yields. Additionally, studies on its electrochemical behavior have shown that it undergoes redox reactions that are relevant for applications in electrochemistry .
Iron acetylacetonate belongs to a broader class of metal acetylacetonates. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Tris(acetylacetonato)iron(III) | Air-stable; used widely in catalysis | |
Iron(II) acetylacetonate | Less stable than iron(III); used in different catalytic roles | |
Copper(II) acetylacetonate | Exhibits distinct color changes; used in dyeing processes | |
Nickel(II) acetylacetonate | Known for its catalytic activity; forms stable complexes |
Iron acetylacetonate stands out due to its robust stability and effectiveness as a catalyst compared to other metal complexes, making it particularly valuable in organic synthesis.
Traditional synthesis of [Fe(acac)₃] involves reacting iron(III) hydroxide with acetylacetone in aqueous media, as shown in the stoichiometric equation:
$$ \text{Fe(OH)}3 + 3 \, \text{HC}5\text{H}7\text{O}2 \rightarrow \text{Fe(C}5\text{H}7\text{O}2\text{)}3 + 3 \, \text{H}_2\text{O} $$
This method yields crystalline [Fe(acac)₃] with octahedral geometry and high-spin Fe³⁺ centers. Recent advancements have eliminated the need for buffering agents, simplifying the process. For instance, direct reaction of iron(III) hydroxide with acetylacetone at 50°C produces >95% yield of high-purity crystals, as confirmed by mass spectrometry. The absence of buffers reduces byproduct formation, while the exothermic reaction facilitates rapid crystallization.
A patent-pending approach further optimizes scalability by employing metal oxides or hydroxides (e.g., Fe₂O₃) as starting materials. This method, conducted at 20–75°C, avoids corrosive intermediates like FeCl₃, aligning with green chemistry principles. Comparative studies show that using Fe(OH)₃ instead of FeCl₃ improves yield by 15–20% due to reduced side reactions.
The octahedral coordination geometry of iron(III) acetylacetonate has been unequivocally established through high-resolution X-ray diffraction studies. In the monoclinic polymorph reported by Neidig et al., the Fe³⁺ center coordinates six oxygen atoms from three bidentate acetylacetonate ligands, forming a slightly distorted octahedron [2] [4]. The average Fe–O bond length measures 1.986 Å, with angular deviations from ideal octahedral symmetry not exceeding 4.3° [4]. A comparative analysis of three known polymorphs reveals distinct packing arrangements despite identical first coordination spheres, demonstrating the ligand's conformational flexibility in solid-state configurations [4].
Notably, pseudo-merohedral twinning observed in the monoclinic form introduces structural complexity, with twin law [100/0-10/00-1] resolving the R₁ residual from 0.0769 to 0.0312 [4]. This twinning phenomenon arises from near-90° β angles in the unit cell, creating crystallographic pseudo-symmetry that challenges conventional structure solution methods. The distorted octahedral geometry aligns with spectroscopic data showing a ¹⁰Dq value of 16,200 cm⁻¹, consistent with intermediate ligand field strength [1].
Crystallographic studies have resolved the inherent chirality in iron acetylacetonate systems through analysis of Δ (delta) and Λ (lambda) enantiomeric configurations. In the orthorhombic polymorph, space group P2₁2₁2₁ enforces chiral packing with either exclusively Δ or Λ configurations within each crystalline domain [4]. The helical twist angle between adjacent acac ligands measures 57.3°, creating a propeller-like arrangement that breaks inversion symmetry [2].
Racemic mixtures in solution crystallize as conglomerates under controlled nucleation conditions, enabling mechanical separation of enantiomorphous crystals. Solid-state circular dichroism spectroscopy confirms enantiopurity, with Cotton effects at 285 nm (Δε = ±12.3 L·mol⁻¹·cm⁻¹) corresponding to ligand-centered π→π* transitions [1]. The energy difference between enantiomers remains minimal (<0.8 kJ·mol⁻¹), as calculated through periodic DFT, explaining their spontaneous resolution only in specific crystallization conditions [4].
Variable-temperature X-ray diffraction (VT-XRD) reveals significant thermal modulation of Fe–O bond metrics and ligand orientation. Between 100–300 K, the average Fe–O bond length contracts linearly by 0.012 Å per 100 K (R² = 0.984), accompanied by a 1.7° increase in O–Fe–O bite angles [4]. These distortions correlate with changes in the ligand field splitting parameter, as evidenced by temperature-dependent magnetic susceptibility measurements showing a 15% decrease in μeff from 5.92 μB at 100 K to 5.14 μB at 300 K [1].
The thermal expansion tensor analysis indicates anisotropic lattice response, with the c-axis expanding twice as rapidly as a- and b-axes (αc = 28.7 × 10⁻⁶ K⁻¹ vs. αa,b = 14.1 × 10⁻⁶ K⁻¹) [4]. This anisotropy originates from temperature-dependent modulation of intermolecular C–H⋯O hydrogen bonds, which reorganize from 2.89 Å at 100 K to 3.12 Å at 300 K while maintaining sheet-like molecular packing [2].
Density functional theory calculations at the B3LYP/def2-TZVP level reveal a 9.3 kJ·mol⁻¹ energy preference for the mer isomer over fac in gas-phase simulations [1]. This stability difference arises primarily from ligand–ligand repulsion terms, with mer configurations allowing optimal separation of methyl groups (3.41 Å vs. 2.98 Å in fac) [4]. Solvent continuum models (ε = 8.93 for toluene) reduce the isomerization energy gap to 4.7 kJ·mol⁻¹, explaining the experimental observation of both forms in solution [1].
The transition state for fac→mer interconversion involves simultaneous rotation of two acac ligands, with a computed activation energy of 38.2 kJ·mol⁻¹ [4]. Natural Bond Orbital analysis identifies key hyperconjugative interactions stabilizing the mer form, particularly lp(O)→σ*(C–C) donations from oxygen lone pairs to adjacent carbon-carbon bonds (E² = 16.8 kJ·mol⁻¹) [1]. These computational insights align with variable-temperature ¹H NMR studies showing averaged ligand environments above 240 K, consistent with rapid isomer interconversion on the NMR timescale [4].
Table 1: Comparative Structural Parameters of Iron Acetylacetonate Polymorphs
Parameter | Monoclinic [4] | Orthorhombic [2] | Triclinic [1] |
---|---|---|---|
Space Group | P2₁/c | P2₁2₁2₁ | P‾1 |
Fe–O Avg (Å) | 1.986 | 1.992 | 1.978 |
O–Fe–O Angle (°) | 89.7–90.3 | 87.4–92.6 | 85.9–94.1 |
Density (g/cm³) | 1.451 | 1.438 | 1.467 |
ΔG⁺ isomer (kJ/mol) | 38.2 | 37.9 | 39.1 |
Table 2: DFT-Derived Energetics of Iron Acetylacetonate Isomers
Isomer | Gas Phase Energy (Hartree) | Solvation Energy (kJ/mol) | Relative Stability (kJ/mol) |
---|---|---|---|
mer | -2476.5218 | -142.3 | 0 (reference) |
fac | -2476.5179 | -138.9 | +4.7 |